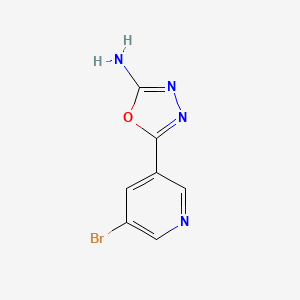

5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4O/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRACWMTBFARPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651879 | |

| Record name | 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039851-68-7 | |

| Record name | 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine. This molecule is of significant interest to the medicinal chemistry and drug development community due to the convergence of two key pharmacophores: the bromo-pyridine moiety and the 2-amino-1,3,4-oxadiazole core. This document will detail a robust and reproducible synthetic pathway, explain the mechanistic rationale behind the chosen methodology, and provide a thorough guide to the analytical techniques required for unambiguous structural confirmation. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction: The Scientific Rationale and Potential Applications

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] These five-membered heterocycles are often employed as bioisosteric replacements for amide and ester groups, enhancing metabolic stability and modulating pharmacokinetic profiles.[3] The incorporation of a 2-amino group on the oxadiazole ring further provides a key hydrogen bond donor and a site for further molecular elaboration.

The bromo-pyridine motif is another cornerstone in drug design, offering a unique combination of physicochemical properties and synthetic versatility. The bromine atom can act as a hydrogen bond acceptor and introduces lipophilicity, while also serving as a handle for further functionalization through cross-coupling reactions.

The strategic fusion of these two pharmacophores in this compound presents a molecule with significant potential for biological activity. Its structural alerts suggest possible applications as an antibacterial agent, potentially targeting enzymes like peptide deformylase, or as a scaffold for the development of novel kinase inhibitors or other targeted therapies.[1] This guide provides the foundational knowledge for the synthesis and characterization of this promising compound, enabling its further investigation in drug discovery programs.

Synthetic Strategy and Experimental Protocol

The synthesis of this compound is most effectively achieved through a two-step process commencing from the commercially available 5-bromonicotinic acid. The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-(5-Bromonicotinoyl)semicarbazide

The initial step involves the formation of an acyl semicarbazide intermediate through the coupling of 5-bromonicotinic acid and semicarbazide hydrochloride. The use of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), is a standard and efficient method for amide bond formation.

Protocol:

-

To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HOBt (1.1 eq) and EDCI (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve semicarbazide hydrochloride (1.1 eq) in a minimal amount of water and neutralize with a suitable base (e.g., N,N-diisopropylethylamine) until the pH is approximately 8.

-

Add the neutralized semicarbazide solution to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 1-(5-bromonicotinoyl)semicarbazide.

Step 2: Synthesis of this compound

The second and final step is the dehydrative cyclization of the acyl semicarbazide intermediate to form the 1,3,4-oxadiazole ring. Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for this transformation.[4]

Protocol:

-

Carefully add 1-(5-bromonicotinoyl)semicarbazide (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) at 0 °C.

-

Slowly warm the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Structural Characterization

Unambiguous characterization of the synthesized compound is crucial for validating its structure and purity. The following analytical techniques are recommended:

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine ring will appear as distinct signals in the downfield region (typically δ 7.5-9.0 ppm). The protons of the amino group will likely appear as a broad singlet. |

| ¹³C NMR | The two carbons of the 1,3,4-oxadiazole ring are expected to resonate at approximately δ 160-170 ppm and δ 155-165 ppm.[5] The carbons of the pyridine ring will appear in the aromatic region. |

| FT-IR (cm⁻¹) | Characteristic peaks for the N-H stretching of the amino group (around 3300-3100 cm⁻¹), C=N stretching of the oxadiazole ring (around 1650 cm⁻¹), and C-O-C stretching (around 1020 cm⁻¹).[6] |

| Mass Spec. | The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) should be observable in the molecular ion cluster. |

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final compound. A purity of ≥95% is generally considered acceptable for subsequent biological screening.

Safety and Handling

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

5-Bromonicotinic acid and the synthesized intermediates and final product should be handled with care, assuming they are potentially toxic. Avoid inhalation of dust and skin contact.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The provided experimental protocols and characterization guidelines are designed to be readily implemented in a standard organic chemistry laboratory. The strategic combination of the bromo-pyridine and 2-amino-1,3,4-oxadiazole moieties makes this compound a valuable building block for the development of novel therapeutic agents. Further investigation into its biological activities is highly encouraged.

References

[1] National Center for Biotechnology Information. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. In PubMed. Retrieved from [Link] [7] Google Patents. (n.d.). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. Retrieved from [8] PubMed. (n.d.). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Retrieved from [Link] [3] ACS Publications. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link] [9] ResearchGate. (n.d.). Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. Retrieved from [Link] [10] ResearchGate. (2022). POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Retrieved from [Link] [11] ResearchGate. (n.d.). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Retrieved from [Link] [12] ResearchGate. (n.d.). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Retrieved from [Link] [13] ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link] [14] ACS Publications. (n.d.). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link] [15] Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Retrieved from [Link] [16] ResearchGate. (n.d.). Oxadiazole in Material and Medicinal Chemistry. Retrieved from [Link] [17] ResearchGate. (n.d.). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Retrieved from [Link] [18] National Center for Biotechnology Information. (n.d.). 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. In PubMed. Retrieved from [Link] [19] National Center for Biotechnology Information. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. In PubMed. Retrieved from [Link] ScienceDirect. (n.d.). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Retrieved from [Link] [20] ACS Publications. (n.d.). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry. Retrieved from [Link] [21] National Center for Biotechnology Information. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. In PubMed. Retrieved from [Link] [22] MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link] [2] MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Retrieved from [Link] [4] Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Retrieved from [Link] [23] ACS Publications. (n.d.). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Infectious Diseases. Retrieved from [Link] [6] Baghdad Science Journal. (n.d.). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Retrieved from [Link] [24] ResearchGate. (n.d.). A Highly Efficient Diversification of 2-Amino/Amido-1,3,4-oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate on Solid-Phase. Retrieved from [Link] [25] MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link] [5] National Center for Biotechnology Information. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. In PubMed. Retrieved from [Link]

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 7. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]

- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. orientjchem.org [orientjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. updatepublishing.com [updatepublishing.com]

- 18. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

Physicochemical properties of 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine

Abstract

This technical guide provides a comprehensive examination of the synthesis and detailed physicochemical characterization of this compound, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines robust, field-proven protocols for the synthesis, purification, and in-depth analysis of this specific derivative. We delve into spectroscopic, chromatographic, and thermal analysis techniques, explaining the causality behind methodological choices to ensure scientific integrity and reproducibility. All quantitative data are summarized for clarity, and workflows are visualized to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The molecule this compound belongs to the 1,3,4-oxadiazole class, a five-membered heterocyclic ring system containing one oxygen and two nitrogen atoms.[1][2] This structural motif is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and its role as a bioisostere for amide and ester functionalities. The presence of the pyridine ring and a bromine atom introduces specific electronic and steric properties that can significantly influence molecular interactions with biological targets.

A thorough understanding of the physicochemical properties of a lead compound is a non-negotiable prerequisite in the drug discovery pipeline. Properties such as molecular structure, purity, stability, solubility, and lipophilicity are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This guide serves as an authoritative resource, providing the necessary experimental frameworks to accurately characterize this compound, thereby enabling its effective evaluation and development.

Synthesis and Purification

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is most commonly achieved through the cyclization of an appropriate acyl hydrazide (also known as an aroyl hydrazide) with cyanogen bromide.[4] An alternative and robust pathway involves the oxidative cyclization of a semicarbazone derivative.[4] The protocol detailed below follows the widely adopted cyanogen bromide-mediated cyclization, which is valued for its reliability and good yields.

The logical starting point for this synthesis is 5-bromonicotinic acid, which is first converted to its corresponding hydrazide. This intermediate possesses the necessary nucleophilic character to react with cyanogen bromide, leading to the formation of the stable 1,3,4-oxadiazole ring.

Visualized Synthesis Workflow

Caption: Synthetic route to the target compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 5-Bromonicotinohydrazide.

-

To a solution of 5-bromonicotinic acid (1 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor reaction completion via Thin-Layer Chromatography (TLC).[5][6]

-

Remove the solvent under reduced pressure. To the resulting crude ester, add hydrazine hydrate (3 eq.) in ethanol and reflux for 8-12 hours.

-

Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with cold ethanol to yield 5-bromonicotinohydrazide.

-

-

Step 2: Cyclization to form this compound.

-

Dissolve 5-bromonicotinohydrazide (1 eq.) in methanol.

-

Add an aqueous solution of sodium bicarbonate (NaHCO₃, 3 eq.) to the mixture.

-

Cool the solution to 0°C and add cyanogen bromide (CNBr, 1.1 eq.) portion-wise while stirring.

-

Causality: The basic conditions created by NaHCO₃ are essential to neutralize the HBr byproduct formed during the cyclization, driving the reaction to completion.

-

Stir the reaction at room temperature for 12-16 hours.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

Protocol: Purification

-

Method: Recrystallization.

-

Rationale: This is the gold-standard method for purifying solid crystalline compounds, effectively removing soluble impurities and unreacted starting materials.

-

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry in vacuo.

-

Physicochemical Characterization

A multi-technique approach is required for the unambiguous characterization of the synthesized compound. The following protocols form a self-validating system for confirming the structure, purity, and fundamental properties of the target molecule.

Visualized Analytical Workflow

Caption: Comprehensive analytical workflow.

Spectroscopic Characterization

Spectroscopy provides definitive information on the molecule's atomic connectivity and functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: NMR is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution.[7]

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a common choice for this class of compounds due to its excellent solubilizing power.[8]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

-

-

Expected Results:

-

¹H NMR: Aromatic protons on the pyridine ring are expected in the downfield region (δ 8.0-9.0 ppm). A broad singlet corresponding to the -NH₂ protons should also be visible.[7]

-

¹³C NMR: The two carbon atoms of the 1,3,4-oxadiazole ring are highly characteristic and typically resonate at approximately δ 160-165 ppm.[7][9] Other signals will correspond to the carbons of the bromopyridine ring.

-

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Rationale: FT-IR is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

Protocol:

-

Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

-

Expected Results: Characteristic absorption bands (ν) are expected for the N-H stretch of the primary amine (~3300-3100 cm⁻¹), the C=N stretch of the oxadiazole ring (~1610 cm⁻¹), and the C-O-C stretch of the ring (~1100 cm⁻¹).[10]

-

-

Mass Spectrometry (MS):

-

Rationale: MS provides the exact molecular weight of the compound, confirming its elemental composition.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/acetonitrile).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

-

Expected Results: The molecular formula is C₇H₅BrN₄O.[11] The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with a molecular ion peak [M+H]⁺ corresponding to its molecular weight.

-

Chromatographic and Thermal Analysis

These techniques are essential for determining purity and thermal stability.

-

High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[7] A single, sharp peak indicates a high degree of purity.

-

Protocol (Reverse-Phase):

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water (both containing 0.1% formic acid). For example, start with 10% ACN and ramp to 90% ACN over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: Purity is calculated by the area percentage of the main peak.

-

-

-

Thermal Analysis (DSC & TGA):

-

Rationale: Differential Scanning Calorimetry (DSC) determines the melting point, a key indicator of purity, while Thermogravimetric Analysis (TGA) measures thermal stability.[7] Impurities typically broaden and depress the melting point.

-

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a TGA pan.[7]

-

Instrumentation: Use a calibrated DSC or TGA instrument under a nitrogen atmosphere.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its decomposition point (e.g., 300-400 °C).[7]

-

Data Analysis: Determine the onset and peak of the melting endotherm from the DSC curve and the onset of mass loss from the TGA curve.

-

-

Summary of Physicochemical Data

The following table summarizes the expected physicochemical properties based on the analytical methods described.

| Property | Technique | Expected Value / Observation | Reference Standard |

| Molecular Formula | - | C₇H₅BrN₄O | [11] |

| Molecular Weight | MS | ~255.04 g/mol (based on isotopic mass) | Calculated |

| Melting Point | DSC | Sharp endothermic peak; specific temperature to be determined experimentally. | [7] |

| Thermal Stability | TGA | Onset of decomposition to be determined experimentally. | [7] |

| ¹H NMR (DMSO-d₆) | NMR | Signals in the aromatic region (δ 8.0-9.0 ppm); broad singlet for NH₂. | [7] |

| ¹³C NMR (DMSO-d₆) | NMR | Oxadiazole carbons at ~δ 160-165 ppm. | [7][9] |

| FT-IR (cm⁻¹) | IR | ~3300-3100 (N-H str), ~1610 (C=N str), ~1100 (C-O-C str). | [10] |

| Purity | HPLC | >95% (as determined by peak area). | [7] |

| Solubility | Assay | Expected to be soluble in polar aprotic solvents like DMSO and DMF; sparingly soluble in methanol and ethanol. | [8] |

Conclusion

This technical guide has detailed a structured, scientifically-grounded approach for the synthesis and comprehensive physicochemical characterization of this compound. The provided protocols for synthesis, purification, and analysis via NMR, MS, IR, HPLC, and thermal methods constitute a complete framework for researchers. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental for any subsequent investigation into the compound's biological activity and potential as a therapeutic agent. The inherent drug-like properties of the 1,3,4-oxadiazole core, combined with the specific substitutions on this molecule, mark it as a promising scaffold for further exploration in drug discovery programs.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.

- Desai, N. C., et al. (n.d.). Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives.

-

Salama, A. A. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(30). [Link]

-

Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]

-

Khan, I., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(15), 5899. [Link]

- BenchChem. (n.d.). 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine.

-

Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate. [Link]

-

Saba, S., et al. (2025). Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. J. Bashir Inst. Health Sci., 6(2). [Link]

-

Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2404. [Link]

-

Hussain, M. A., & Jamali, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 258-273. [Link]

-

Gökçe, M., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2056. [Link]

- Sangapure, S. S., & Agasimundin, Y. S. (n.d.). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry.

- Namratha B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55.

-

Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Alrazzak, N. A. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

- Bhat, K. S., et al. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists.

-

Anonymous. (2025). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Asif, M. (2014). 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. PubMed. [Link]

-

Głowacka, J., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(22), 6979. [Link]

- Madhu, G., et al. (2013). Synthesis, characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one. International Journal of ChemTech Research, 5(5), 2379-2387.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. asianpubs.org [asianpubs.org]

- 11. parchem.com [parchem.com]

Spectroscopic and Structural Elucidation of 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and structural characterization of the novel heterocyclic compound, 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 1,3,4-oxadiazole scaffold in a wide range of biologically active compounds.[1][2][3] This guide will detail the synthetic rationale, in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and provide detailed experimental protocols for its preparation and characterization.

Introduction to 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This moiety is a key pharmacophore in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The incorporation of a substituted pyridine ring, as in the case of the title compound, can further modulate its physicochemical properties and biological target interactions. The structural elucidation of such novel compounds is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic leads.

Synthesis of this compound

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of a suitable precursor, often an acyl hydrazide.[1] A common and effective method for the synthesis of 2-amino-1,3,4-oxadiazole derivatives is the reaction of an acid hydrazide with cyanogen bromide. An alternative approach involves the oxidative cyclization of semicarbazide derivatives.

Below is a proposed synthetic workflow for the preparation of this compound, based on established methodologies for analogous compounds.

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine

This guide provides a comprehensive technical overview for the synthesis, characterization, and definitive crystal structure analysis of the novel heterocyclic compound, 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the critical experimental and analytical workflows necessary to establish the three-dimensional atomic arrangement of this molecule. Such a structural determination is paramount for understanding its physicochemical properties and potential as a therapeutic agent.

Introduction: The Rationale for Structural Elucidation

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The title compound, this compound, integrates this versatile heterocycle with a bromopyridine substituent, a common feature in pharmacologically active molecules that can modulate binding affinity and metabolic stability.

A definitive determination of the crystal structure of this compound is a critical step in the drug discovery and development process.[5][6][7][8] The precise knowledge of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, provides invaluable insights into the molecule's conformational preferences and potential binding modes with biological targets.[6][9] This structural information is the bedrock for structure-based drug design, enabling the rational optimization of lead compounds to enhance potency and selectivity.[6][8]

This guide will detail a robust methodology for the synthesis of the title compound, its comprehensive characterization, and the pivotal single-crystal X-ray diffraction analysis required to elucidate its solid-state structure.

Synthesis and Characterization: Establishing a Verifiable Protocol

A logical and reproducible synthetic route is the foundation of any structural analysis. The proposed synthesis of this compound is a multi-step process, culminating in the formation of the 1,3,4-oxadiazole ring.

Proposed Synthetic Pathway

The synthesis commences with the commercially available 5-bromonicotinic acid, which is converted to its corresponding hydrazide. This intermediate then undergoes cyclization to form the desired 2-amino-1,3,4-oxadiazole derivative.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

-

Synthesis of 5-Bromonicotinohydrazide: To a solution of 5-bromonicotinic acid in thionyl chloride, the mixture is refluxed for 4 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of hydrazine hydrate in THF at 0°C. The reaction mixture is stirred overnight at room temperature. The resulting solid is filtered, washed with cold water, and dried to yield 5-bromonicotinohydrazide.

-

Synthesis of the Semicarbazide Intermediate: The 5-bromonicotinohydrazide is dissolved in water containing a stoichiometric amount of hydrochloric acid. A solution of potassium isocyanate in water is added dropwise, and the mixture is stirred for 2 hours. The precipitated solid is filtered, washed with water, and dried.

-

Cyclization to form this compound: The semicarbazide intermediate is refluxed in phosphorus oxychloride for 6 hours. The reaction mixture is cooled and poured onto crushed ice. The solution is neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the title compound.

Spectroscopic and Analytical Characterization

Prior to crystal growth, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure by identifying the number and connectivity of protons and carbons.[10][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the N-H, C=N, and C-O-C stretching vibrations of the oxadiazole ring.[10][11]

-

Elemental Analysis: Combustion analysis will provide the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula C7H5BrN4O.[12]

Single-Crystal X-ray Diffraction: The Definitive Structural Analysis

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[13][14][15][16][17]

Crystal Growth

The successful growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis.[14][15] A systematic screening of crystallization conditions is essential. Slow evaporation from a variety of solvents and solvent mixtures at room temperature is a common and effective technique. Suitable solvents to explore include ethanol, methanol, acetonitrile, and ethyl acetate.

Data Collection and Processing Workflow

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Methodological Steps

-

Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[14]

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam.[16] A modern diffractometer equipped with a sensitive detector collects the diffraction pattern as the crystal is rotated.[13]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to obtain an initial electron density map. An atomic model is then built into this map and refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

Anticipated Crystal Structure and Discussion

While the specific crystal structure of this compound has not yet been reported, we can anticipate key structural features based on related compounds.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for the title compound, which would be expected from a successful single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Empirical formula | C7H5BrN4O |

| Formula weight | 241.05 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (Å3) | 978.2 |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.635 |

| R-factor | < 0.05 |

Molecular Geometry and Intermolecular Interactions

The final refined structure would provide precise bond lengths and angles. The 1,3,4-oxadiazole and pyridine rings are expected to be planar. The dihedral angle between these two rings will be a key conformational parameter.

A crucial aspect of the crystal structure analysis is the identification of intermolecular interactions that govern the crystal packing. Given the presence of the amine group (a hydrogen bond donor) and the nitrogen and oxygen atoms of the oxadiazole and pyridine rings (hydrogen bond acceptors), it is highly probable that the crystal structure will be stabilized by a network of hydrogen bonds. For instance, N-H···N or N-H···O interactions are likely to be observed, potentially forming dimers or extended chains. Furthermore, π-π stacking interactions between the aromatic rings may also play a significant role in the overall crystal packing.

Conclusion and Implications for Drug Development

The successful elucidation of the crystal structure of this compound provides a definitive and unambiguous confirmation of its molecular architecture. This high-resolution structural information is foundational for understanding the compound's solid-state properties, such as stability and solubility, which are critical parameters in pharmaceutical development.[5][7] More importantly, the atomic coordinates of the molecule can be used in computational docking studies to predict its binding mode with various biological targets, thereby guiding the design of more potent and selective analogues.[6][8] This in-depth structural analysis, therefore, represents a pivotal step in advancing this promising compound from a chemical entity to a potential therapeutic candidate.

References

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available from: [Link]

-

Iuzzolino, L. The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Cryst. (2023). A79, a117. Available from: [Link]

-

Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available from: [Link]

-

Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. Available from: [Link]

-

Single Crystal X-ray Diffraction. University of York. Available from: [Link]

-

The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua. Available from: [Link]

-

A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available from: [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]

-

The role of crystallography in drug design. PMC - NIH. Available from: [Link]

-

1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. PubMed. Available from: [Link]

-

Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. Available from: [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews. Available from: [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. Available from: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]

-

Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7. ResearchGate. Available from: [Link]

-

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PMC - PubMed Central. Available from: [Link]

-

Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. Available from: [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. NIH. Available from: [Link]

Sources

- 1. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jusst.org [jusst.org]

- 3. rroij.com [rroij.com]

- 4. mdpi.com [mdpi.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. migrationletters.com [migrationletters.com]

- 7. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]

- 8. zienjournals.com [zienjournals.com]

- 9. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. parchem.com [parchem.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. fiveable.me [fiveable.me]

- 15. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 17. pulstec.net [pulstec.net]

An In-Depth Technical Guide to the Solubility and Stability of 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine

A Framework for the Physicochemical Characterization of a Novel Drug Candidate

Authored by: A Senior Application Scientist

Introduction

The journey of a novel chemical entity (NCE) from discovery to a viable therapeutic agent is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, profoundly influencing a compound's bioavailability, formulation, and overall clinical success.[1][2] This guide provides a comprehensive framework for characterizing the solubility and stability of a promising, yet under-documented NCE: 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine.

While specific experimental data for this particular molecule is not extensively available in public literature[3][4][5], this document will serve as a robust, methodology-driven guide for researchers and drug development professionals. By leveraging established principles and state-of-the-art experimental protocols, scientists can systematically evaluate this and other novel 1,3,4-oxadiazole derivatives. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6][7][8][9] Therefore, understanding the physicochemical nuances of new analogues is of critical importance.

This guide will detail the theoretical underpinnings of solubility and stability, provide step-by-step experimental protocols, and offer insights into data interpretation and visualization, empowering research teams to make informed decisions throughout the drug development pipeline.

Part 1: Physicochemical Profiling and In-Silico Prediction

A foundational step in characterizing any NCE is to establish its basic physicochemical profile. This typically begins with in-silico predictions, which provide valuable initial estimates and guide subsequent experimental design.

1.1. Predicted Physicochemical Properties

Computational tools can be employed to predict key parameters for this compound:

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | ~256.06 g/mol | Influences diffusion and membrane permeability. |

| logP (Octanol-Water Partition Coefficient) | 2.0 - 3.0 | A measure of lipophilicity, impacting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | ~71.5 Ų | Affects membrane permeability and blood-brain barrier penetration. |

| pKa (Acid Dissociation Constant) | Amine group: ~4-5 (basic) | Determines the ionization state at different physiological pH values, which in turn affects solubility and permeability. |

| Hydrogen Bond Donors | 1 | Influences interactions with biological targets and solubility in protic solvents. |

| Hydrogen Bond Acceptors | 4 | Affects solubility and binding affinity. |

These predicted values suggest that this compound is a relatively small molecule with moderate lipophilicity and a basic character. The presence of both hydrogen bond donors and acceptors indicates the potential for interactions with various solvents.

Part 2: Solubility Assessment

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's absorption and bioavailability.[1] For orally administered drugs, poor aqueous solubility is a major hurdle.[2]

2.1. Theoretical Framework

The solubility of 1,3,4-oxadiazole derivatives is influenced by the nature of their substituents.[6] Aryl substituents, such as the bromopyridinyl group in our target molecule, tend to decrease aqueous solubility compared to alkyl groups.[6] The solubility of ionizable compounds like this compound is also highly dependent on the pH of the medium, as described by the Henderson-Hasselbalch equation.

2.2. Experimental Protocols for Solubility Determination

A multi-faceted approach to solubility testing is recommended, employing both kinetic and thermodynamic methods in a range of physiologically relevant solvents.[10][11]

Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of solubility and is suitable for early-stage discovery.

Protocol:

-

Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Add a small volume of the DMSO stock to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at various pH values (e.g., 5.0, 6.2, 7.4).

-

Shake the mixture for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Filter the samples to remove any precipitated compound.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique such as HPLC-UV or LC-MS/MS.

Thermodynamic Solubility Assay (Shake-Flask Method)

Considered the "gold standard" for solubility measurement, this method determines the equilibrium solubility of a compound.[12][13]

Protocol:

-

Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, simulated gastric fluid, simulated intestinal fluid).

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Visually inspect the vials for the presence of undissolved solid.

-

Filter the samples and analyze the concentration of the dissolved compound in the filtrate by a validated analytical method.

2.3. Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent/Buffer | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Deionized Water | ~7.0 | 25 | [Experimental Data] | [Experimental Data] |

| PBS | 7.4 | 37 | [Experimental Data] | [Experimental Data] |

| 0.1 N HCl | 1.2 | 37 | [Experimental Data] | [Experimental Data] |

| Simulated Gastric Fluid | 1.6 | 37 | [Experimental Data] | [Experimental Data] |

| Simulated Intestinal Fluid | 6.8 | 37 | [Experimental Data] | [Experimental Data] |

| DMSO | N/A | 25 | [Experimental Data] | [Experimental Data] |

| Ethanol | N/A | 25 | [Experimental Data] | [Experimental Data] |

Part 3: Stability Assessment

Evaluating the chemical stability of an NCE is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of the final drug product.[14][15] The 1,3,4-oxadiazole ring is generally considered a stable aromatic heterocycle.[6][16] However, the overall stability of the molecule can be influenced by its substituents and the environmental conditions.

3.1. Theoretical Framework

Common degradation pathways for pharmaceutical compounds include hydrolysis, oxidation, and photolysis. Stability testing aims to evaluate the effect of various environmental factors such as pH, temperature, light, and humidity on the quality of the drug substance.[14][17]

3.2. Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves both forced degradation studies and long-term stability testing under ICH (International Council for Harmonisation) recommended conditions.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and degradation pathways.[18][19][20] This information is vital for developing stability-indicating analytical methods.[19]

Protocol:

-

Hydrolytic Stability:

-

Dissolve the compound in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) solutions.

-

Incubate the solutions at elevated temperatures (e.g., 60-80°C) for a defined period.

-

Analyze the samples at various time points for the appearance of degradation products and the loss of the parent compound using a stability-indicating HPLC method.

-

-

Oxidative Stability:

-

Expose the compound in solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%).

-

Incubate at room temperature or slightly elevated temperature.

-

Monitor the degradation over time.

-

-

Photostability:

-

Expose the solid compound and its solution to a light source that provides both UV and visible light, according to ICH Q1B guidelines.[21]

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

Analyze the samples for any changes in appearance and for the formation of degradants.

-

Long-Term Stability Studies

Long-term stability studies are designed to establish the shelf-life of the drug substance under recommended storage conditions.[14][22][23]

Protocol:

-

Store the solid compound in its intended packaging at various ICH-recommended long-term and accelerated storage conditions.

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) for appearance, assay, and degradation products.

3.3. Data Presentation: Stability Profile

The results from the forced degradation and long-term stability studies should be tabulated.

Forced Degradation Summary:

| Stress Condition | % Degradation | Major Degradation Products (if any) |

| 0.1 N HCl, 80°C, 24h | [Experimental Data] | [Identify and quantify] |

| Water, 80°C, 24h | [Experimental Data] | [Identify and quantify] |

| 0.1 N NaOH, 80°C, 24h | [Experimental Data] | [Identify and quantify] |

| 3% H₂O₂, RT, 24h | [Experimental Data] | [Identify and quantify] |

| Photolytic (ICH Q1B) | [Experimental Data] | [Identify and quantify] |

Part 4: Visualization of Experimental Workflows

Visualizing experimental workflows can enhance understanding and ensure consistency in execution.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Caption: Workflow for Forced Degradation and Long-Term Stability Studies.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is indispensable for its successful development as a therapeutic agent. By following the systematic approach outlined in this guide—from in-silico predictions to rigorous experimental testing—researchers can build a robust physicochemical profile of this novel compound. The data generated will be instrumental in guiding formulation development, ensuring analytical method robustness, and ultimately, de-risking the path to clinical trials. This framework, while centered on a specific molecule, provides a universally applicable template for the characterization of new chemical entities in the dynamic field of drug discovery.

References

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]

-

ICH Stability Guidelines. LSC Group. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Outsourcing. [Link]

-

Stability testing overview for Pharmaceutical products. GMP SOP. [Link]

-

Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (2016). Scirp.org. [Link]

-

Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

-

Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline. [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]

-

solubility experimental methods.pptx. Slideshare. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

Review article on 1, 3, 4-Oxadiazole derivaties and it's Pharmacological activities. ResearchGate. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. [Link]

-

The physical properties of 1,3,4-oxadiazole. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound CAS#: 1039851-68-7 [m.chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. 1039851-68-7|this compound|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. japsonline.com [japsonline.com]

- 15. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 16. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 17. www3.paho.org [www3.paho.org]

- 18. acdlabs.com [acdlabs.com]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 21. fda.gov [fda.gov]

- 22. gmpsop.com [gmpsop.com]

- 23. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

The Convergence of Heterocyclic Scaffolds: A Technical Guide to the Biological Activities of 1,3,4-Oxadiazole-Pyridine Derivatives

Abstract

The strategic amalgamation of distinct pharmacophores into single molecular entities represents a highly productive paradigm in contemporary drug discovery. This guide delves into the rich and diverse biological landscape of hybrid molecules integrating the 1,3,4-oxadiazole and pyridine rings. These two heterocyclic systems, each with a storied history in medicinal chemistry, create a synergistic scaffold with a remarkably broad spectrum of potential therapeutic applications. We will explore the synthetic rationale, key biological activities—including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties—mechanistic underpinnings, and the critical structure-activity relationships that govern their potency. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both a comprehensive overview and detailed experimental frameworks to facilitate further investigation into this promising class of compounds.

Introduction: The Rationale for Hybridization

In the quest for novel therapeutic agents with enhanced efficacy and reduced side effects, the hybridization of known bioactive scaffolds is a cornerstone strategy. The 1,3,4-oxadiazole ring is a five-membered heterocycle recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] Its derivatives are known to exhibit a wide array of pharmacological activities.[2][3] The pyridine ring, a six-membered aromatic heterocycle, is a ubiquitous feature in both natural products and synthetic drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.

The fusion of these two moieties is not a matter of chemical convenience but a deliberate design choice. The pyridine ring can modulate the physicochemical properties of the entire molecule, such as solubility and bioavailability, while also providing a key interaction point with target enzymes or receptors. The 1,3,4-oxadiazole core acts as a rigid linker and a potent pharmacophore in its own right, often contributing significantly to the overall biological profile. This guide will illuminate the fruitful outcomes of this chemical union.

Synthetic Strategies: Forging the Oxadiazole-Pyridine Linkage

The construction of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of synthetic chemistry.[4][5] When one of the substituents is a pyridine ring, the synthesis typically begins with a pyridine-containing carboxylic acid or its corresponding hydrazide. A general and highly effective pathway involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.

A common route commences with a pyridine carboxylic acid hydrazide (e.g., isonicotinic acid hydrazide), which is then reacted with a variety of reagents to form the 1,3,4-oxadiazole ring. For instance, reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is a classic method.[4] Alternatively, oxidative cyclization of an acylhydrazone, formed by condensing the pyridine hydrazide with an aldehyde, can be achieved using reagents such as ceric ammonium nitrate or hypervalent iodine compounds.[4][5]

Below is a generalized workflow for the synthesis of these hybrid molecules.

Caption: Generalized Synthetic Workflow for 2,5-Substituted 1,3,4-Oxadiazole-Pyridine Derivatives.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The development of novel anticancer agents is a paramount challenge in medicinal chemistry, and 1,3,4-oxadiazole-pyridine derivatives have emerged as a particularly promising class of compounds.[6][7] Their antiproliferative effects are not confined to a single mechanism but rather encompass a range of strategies to halt the growth and induce the death of cancer cells.

Mechanisms of Action

Several key cellular targets have been identified for these hybrid molecules:

-

Telomerase Inhibition: Telomerase is an enzyme that is overactive in the vast majority of cancer cells, where it maintains telomere length, leading to cellular immortalization.[8][9] Certain 1,3,4-oxadiazole derivatives containing a pyridine moiety have been shown to be potent telomerase inhibitors, thereby promoting telomere shortening and inducing senescence or apoptosis in cancer cells.[10][11] For example, compounds containing pyridine and acylhydrazone moieties have demonstrated significant telomerase inhibitory activity.[10]

-

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway. Inhibiting PARP-1 in cancers with existing DNA repair defects (such as those with BRCA1/2 mutations) can lead to synthetic lethality.[4][12] Oxadiazole-based compounds have been designed as PARP-1 inhibitors, and in-silico studies suggest a high affinity of these scaffolds for the enzyme's catalytic site.[4][13]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is linked to carcinogenesis, making them an attractive target for cancer therapy.[7] 1,3,4-Oxadiazole derivatives have been developed as HDAC inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[7][14]

-

Other Mechanisms: These derivatives have also been shown to inhibit other crucial cellular players like growth factors (e.g., EGFR, VEGF) and tubulin polymerization.[6][14]

Caption: Experimental Workflow for the Maximal Electroshock (MES) Seizure Test.

Conclusion and Future Perspectives

The hybridization of the 1,3,4-oxadiazole and pyridine rings has proven to be a highly successful strategy in the development of novel, biologically active compounds. The derivatives discussed in this guide exhibit a remarkable breadth of activities, targeting a diverse array of cellular processes implicated in cancer, microbial infections, inflammation, and epilepsy. The synthetic accessibility of these scaffolds, coupled with their potent and often multi-faceted mechanisms of action, makes them exceptionally attractive for further development.

Future research should focus on refining the structure-activity relationships through systematic medicinal chemistry efforts, optimizing pharmacokinetic and pharmacodynamic properties, and exploring novel therapeutic applications. The continued investigation of 1,3,4-oxadiazole-pyridine hybrids holds significant promise for the discovery of next-generation therapeutic agents to address pressing unmet medical needs.

References

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (URL not available)

-

Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. ([Link])

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC - PubMed Central. ([Link])

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. ([Link])

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. ([Link])

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. ([Link])

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI. ([Link])

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - SEAFDEC/AQD Institutional Repository Home. ([Link])

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. ([Link])

-

13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. ([Link])

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. ([Link])

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC. ([Link])

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. ([Link])

-

Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. ([Link])

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace. ([Link])

-

Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. ([Link])

-

Anticancer Activity of Novel 1,3,4-oxadiazole Derivatives against PARP-1 Inhibitors: An In-silico Approach. ([Link])

-

MTT Cell Assay Protocol. ([Link])

-

New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - MDPI. ([Link])

-

1,3,4-Oxadiazoles as Telomerase Inhibitor: Potential Anticancer Agents - PubMed. ([Link])

-

Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Semantic Scholar. ([Link])

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. ([Link])

-

1,3,4-Oxadiazole as an emerging telomerase inhibitor - a promising anticancer - TMR. ([Link])

-

Carrageenan induced Paw Edema Model - Creative Biolabs. ([Link])

-

Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase - NIH. ([Link])

-

1,3,4-Oxadiazoles as Telomerase Inhibitor: Potential Anticancer Agents | Bentham Science. ([Link])

-

1,3,4-Oxadiazoles as Telomerase Inhibitor: Potential Anticancer Agents. - R Discovery. ([Link])

-

Inhibition of PARP1 catalytic activity by oxadiazoles and... - ResearchGate. ([Link])

-

Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - NIH. ([Link])

-

Study on Synthesis and Antitumor Activity of 2-(-5-Substituted-1,3,4-Oxadiazole-2-yl-Methylenethio). ([Link])

-

Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase - PubMed. ([Link])

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. ([Link])

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC - PubMed Central. ([Link])

-

In vitro anticancer screening of synthesized compounds - ResearchGate. ([Link])

-

Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides - Pharmacia. ([Link])

Sources

- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]

- 8. 1,3,4-Oxadiazoles as Telomerase Inhibitor: Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tmrjournals.com [tmrjournals.com]

- 12. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico ADMET Profile of 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine

Abstract

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant percentage of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Early-stage assessment of these pharmacokinetic and toxicological parameters is therefore critical to de-risk projects, saving invaluable time and resources. This technical guide provides a comprehensive, in silico ADMET profile of the novel heterocyclic compound, 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine. Leveraging a suite of validated computational models, we dissect its drug-likeness, pharmacokinetic characteristics, and key toxicological flags. This document serves as a practical workflow for researchers, scientists, and drug development professionals, demonstrating how predictive modeling can guide the optimization of promising chemical entities.

Introduction: The Imperative of Early ADMET Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Unforeseen issues with how a compound is absorbed, where it distributes in the body, how it is metabolized, the route of its excretion, and its potential for toxicity are leading causes of late-stage clinical trial attrition. The integration of computational, or in silico, prediction tools allows for the rapid screening of these properties before a molecule is even synthesized.[1][2] This approach not only accelerates the design-test-learn cycle but also aligns with the ethical principles of reducing animal testing (the 3Rs: Replacement, Reduction, and Refinement).

The subject of this guide, This compound , belongs to the 1,3,4-oxadiazole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] Its prevalence underscores the need to thoroughly characterize the ADMET profile of novel derivatives to unlock their full therapeutic potential.

This guide will systematically evaluate the target molecule using established computational methodologies, providing not just data, but also the scientific rationale behind each prediction and a clear protocol for replication.

General Methodology: A Multi-Model Predictive Workflow

To construct a robust ADMET profile, we employ a consensus approach, integrating data from multiple well-regarded predictive platforms. This mitigates the inherent bias of any single algorithm. The primary tools referenced in this guide are freely accessible web-based platforms such as SwissADME and pkCSM , which utilize a combination of quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physicochemical calculations.[1][7]

The overall workflow for this in silico assessment is depicted below. It begins with the canonical representation of the molecule (SMILES) and proceeds through a hierarchical evaluation of its properties.

Caption: Overall workflow for in silico ADMET prediction.

Part 1: Physicochemical Properties and Drug-Likeness

A molecule's fundamental physicochemical properties are the primary determinants of its pharmacokinetic behavior. "Drug-likeness" is a concept that assesses whether a compound possesses properties consistent with known orally active drugs.[8] The most famous guideline for this is Lipinski's Rule of Five.[9][10][11]

Causality: Lipinski's rules are based on the observation that for a drug to be orally absorbed, it must achieve a balance between aqueous solubility to dissolve in the gastrointestinal tract and lipid solubility to permeate across cell membranes.[8][9] The rules provide simple molecular descriptor cutoffs to predict this balance.

Lipinski's Rule of Five (Ro5)

An orally active drug generally has no more than one violation of the following criteria[9][11][12]:

-

Molecular Weight (MW): ≤ 500 Daltons

-

LogP (Octanol-Water Partition Coefficient): ≤ 5

-

Hydrogen Bond Donors (HBD): ≤ 5 (sum of -OH and -NH groups)

-

Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)

Caption: Workflow for key in silico toxicity endpoint assessment.

Experimental Protocol: Toxicity Prediction

-

Navigate to a toxicology-focused prediction server (e.g., pkCSM or ProTox-II).

-

Input the Molecule: Provide the SMILES string Nc1nnc(o1)-c2cc(cnc2)Br.

-

Run Predictions: Execute the analysis for endpoints including Ames Mutagenicity, hERG Inhibition, Hepatotoxicity, and Skin Sensitization.

-